5-Amino-3,4-pyridazinedithiol
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Overview
Description
5-Amino-3,4-pyridazinedithiol is a heterocyclic compound with the molecular formula C4H5N3S2 It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-pyridazinedithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dithiocarbamates, followed by cyclization to form the pyridazine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,4-pyridazinedithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: The amino and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted pyridazine derivatives
Scientific Research Applications
5-Amino-3,4-pyridazinedithiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-pyridazinedithiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds with thiol groups in proteins, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyridazine Derivatives: Compounds with the same pyridazine ring but different substituents, leading to varied biological and chemical properties.
Uniqueness
5-Amino-3,4-pyridazinedithiol is unique due to its combination of amino and dithiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
89033-50-1 |
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Molecular Formula |
C4H5N3S2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
5-amino-1,2-dihydropyridazine-3,4-dithione |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9) |
InChI Key |
FUPZEXIPARLOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=S)NN1)N |
Origin of Product |
United States |
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